![molecular formula C16H15FN4O2S B2994504 Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate CAS No. 852374-29-9](/img/structure/B2994504.png)
Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate
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Overview
Description
“Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” is a chemical compound. It is related to a class of compounds known as triazolopyridazines . Triazolopyridazines have been studied for their potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of similar compounds involves a triazole ring fused with a pyridazine ring . The specific molecular structure of “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” would require more specific data for accurate analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” are not explicitly mentioned in the retrieved data. A related compound has a molecular weight of 273.27 .Scientific Research Applications
Antibacterial Activity
This compound, being a derivative of triazolo[4,3-a]pyrazine, has shown promising antibacterial activity . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antimicrobial Applications
The triazole and thiadiazine moieties in this compound suggest potential antimicrobial applications . Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Analgesic and Anti-inflammatory Applications
Triazolothiadiazine derivatives have been reported to possess analgesic and anti-inflammatory properties . This suggests that “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” may also have potential applications in pain and inflammation management .
Antioxidant Applications
Triazolothiadiazine derivatives have also been reported to possess antioxidant properties . This suggests that “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” may have potential applications in combating oxidative stress .
Enzyme Inhibition
Triazolothiadiazine derivatives have been found to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” may have potential applications in the development of enzyme inhibitors .
Antitubercular Agents
Triazolothiadiazine derivatives have been reported to possess antitubercular properties . This suggests that “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” may have potential applications in the treatment of tuberculosis .
Future Directions
The future directions for research on “Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential pharmacological activities could be areas of interest .
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine scaffold, which is known to exhibit diverse pharmacological activities . The specific targets of this compound would depend on its precise structure and functional groups.
Mode of action
The mode of action would depend on the specific biological target of this compound. Generally, compounds with this scaffold can interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical pathways
The affected pathways would depend on the specific biological target of this compound. Compounds with a similar scaffold have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies can be performed to predict these properties .
Result of action
The molecular and cellular effects would depend on the specific biological target of this compound. Generally, compounds with this scaffold can modulate the activity of their targets, leading to downstream effects on cellular functions .
properties
IUPAC Name |
ethyl 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-23-16(22)10(2)24-14-9-8-13-18-19-15(21(13)20-14)11-4-6-12(17)7-5-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROZBWKVZUYZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate |
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